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Compound of Interest

N-Benzylaminoacetaldehyde
Compound Name:
diethyl acetal

Cat. No. B1268064

This technical guide provides a detailed overview of the spectral data for N-
Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1), a key intermediate in
various chemical syntheses.[1] This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its spectroscopic
characterization.

Compound Information

Parameter Value

IUPAC Name N-(2,2-diethoxyethyl)-1-phenylmethanamine
Synonyms N-Benzyl-2,2-diethoxyethanamine

CAS Number 61190-10-1

Molecular Formula C13H21NO2

Molecular Weight 223.31 g/mol

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for N-Benzylaminoacetaldehyde diethyl acetal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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spectra.
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(CeHbs)
] Acetal proton (-
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Ph)
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CHs)
Methylene protons
~2.8 Doublet 2H adjacent to nitrogen (-
N-CH2-CH)
Methyl protons of
~1.2 Triplet 6H ethyl groups (-O-CH:-

CHs)

13C NMR (Carbon-13 NMR) Data

Experimental 33C NMR data for N-Benzylaminoacetaldehyde diethyl acetal is not readily
available in the public domain at the time of this publication.

Infrared (IR) Spectroscopy
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The following table summarizes the key absorption bands observed in the gas-phase IR

spectrum of N-Benzylaminoacetaldehyde diethyl acetal.[1]

Wavenumber (cm~?) Intensity Assignment

~3300 - 3500 Weak N-H Stretch

~3000 - 3100 Medium Aromatic C-H Stretch
~2850 - 3000 Strong Aliphatic C-H Stretch
~1450 - 1500 Medium Aromatic C=C Bending
~1050 - 1150 Strong C-O Stretch (Acetal)

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

mlz

Relative Intensity (%)

Assighment

Data interpreted from publicly

available spectra.

223 ~5 [M]* (Molecular lon)
178 ~10 [M - OCH2CHs]*
132 ~20 [M - CH(OCH=2CHs)2]*
[CH(OCH2CHs)2]* (Base
103 ~100
Peak)
91 ~80 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

 Instrumentation: A 300 MHz or higher field NMR spectrometer.
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o Sample Preparation: Approximately 10-20 mg of N-Benzylaminoacetaldehyde diethyl
acetal was dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Key
parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation
delay of 1 second.

o Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the
spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts
per million (ppm) relative to TMS (& 0.00).

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a liquid sample, a thin film was prepared between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm~1) with a
resolution of 4 cm~1. A background spectrum of the clean plates was acquired and
subtracted from the sample spectrum.

» Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: The sample was introduced via a direct insertion probe or gas
chromatography (GC) inlet.

« lonization: Electron ionization was performed at a standard energy of 70 eV.

e Mass Analysis: The ions were separated by a quadrupole or time-of-flight (TOF) mass
analyzer.
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o Data Acquisition: The mass-to-charge ratio (m/z) of the fragments was recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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